Lipophilicity (LogP) Comparison: 4-(3-Buten-1-yl)-2-fluorobenzoyl chloride vs. 2-Fluorobenzoyl chloride
The target compound exhibits a computed LogP of 3.32 , which is approximately 1.1 log units higher than that of 2-fluorobenzoyl chloride (LogP = 2.20) and roughly 1.0 log unit higher than 4-fluorobenzoyl chloride (LogP ≈ 2.20–2.43) [1]. This increase corresponds to a theoretical ~12‑fold greater partition into octanol over water, indicating significantly enhanced membrane permeability and organic‑phase partitioning.
| Evidence Dimension | Computed octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.32 |
| Comparator Or Baseline | 2-Fluorobenzoyl chloride (LogP = 2.20) ; 4-Fluorobenzoyl chloride (LogP ≈ 2.20–2.43) [1] |
| Quantified Difference | ΔLogP ≈ +1.0 to +1.1 (target vs. simple fluorobenzoyl chlorides) |
| Conditions | Computed LogP (fragment‑based); values sourced from ChemSrc, Molbase, and ChemBase databases |
Why This Matters
Higher LogP predicts better passive membrane diffusion and organic‑solvent extraction efficiency, which can be decisive when the acyl chloride is used to prepare bioactive molecules or materials requiring specific lipophilic character.
- [1] ChemBase. 4-Fluorobenzoyl chloride (CAS 403-43-0) – LogP data. http://www.chembase.cn (accessed 2026-05-13). View Source
